Periplocoside A

Description

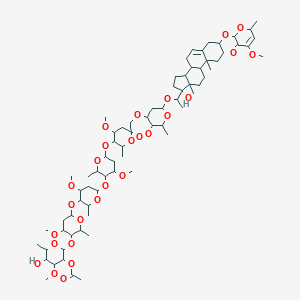

Structure

2D Structure

Properties

CAS No. |

114828-46-5 |

|---|---|

Molecular Formula |

C72H114O27 |

Molecular Weight |

1411.7 g/mol |

IUPAC Name |

[5-hydroxy-2-[6-[6-[6-[7-[1-[17-hydroxy-3-[(4-methoxy-2-methyl-5-oxo-2H-pyran-6-yl)oxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,6'-oxane]-3'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C72H114O27/c1-34-26-48(77-12)59(75)67(84-34)92-44-20-23-69(10)43(27-44)18-19-45-46(69)21-24-70(11)47(45)22-25-72(70,76)41(8)90-54-31-52-64(39(6)88-54)98-99-71(33-83-52)32-53(81-16)63(40(7)97-71)95-57-29-50(79-14)61(37(4)86-57)93-55-28-49(78-13)60(36(3)85-55)94-56-30-51(80-15)62(38(5)87-56)96-68-66(91-42(9)73)65(82-17)58(74)35(2)89-68/h18,26,34-41,44-47,49-58,60-68,74,76H,19-25,27-33H2,1-17H3 |

InChI Key |

RTMAZVHPRZLMEU-UHFFFAOYSA-N |

SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)OC(=O)C)OC)OC)OC)OC)CO7)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)OC(=O)C)OC)OC)OC)OC)CO7)O)C)C)OC |

Synonyms |

periplocoside A |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Periplocoside a

Botanical Sources of Periplocoside A

This compound is a naturally occurring compound isolated from specific plant species within the genus Periploca.

Periploca sepium (Cortex Periplocae)

The primary and most well-documented source of this compound is the root bark of Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family. researchgate.netresearchgate.net The dried root bark, known in traditional Chinese medicine as Cortex Periplocae, is a rich source of various bioactive compounds, including a range of steroidal glycosides. researchgate.netmdpi.com Research has consistently identified this compound, which is also referred to as Periplocoside E, as a key constituent of this plant. researchgate.netpsu.edu Alongside this compound, other related compounds have been isolated from P. sepium, such as Periplocin (B192072), Periplocoside C, Periplocoside M, Periplocoside N, and Periplocoside P. nih.govnih.govnih.govmedchemexpress.commedchemexpress.com

Periploca forrestii

This compound has also been isolated from the roots of Periploca forrestii Schltr., another species in the Asclepiadaceae family. researchgate.net This plant shares a similar chemical profile with P. sepium, containing a variety of pregnane (B1235032) and cardiac glycosides. The presence of this compound in both P. sepium and P. forrestii highlights its significance within this genus. researchgate.netmdpi.com

Methodologies for Isolation and Purification

The process of isolating this compound from its botanical sources involves a multi-step approach combining extraction and advanced chromatographic techniques.

Extraction Techniques

The initial step in isolating this compound involves the extraction of crude compounds from the plant material. A common method begins with the air-dried and powdered root bark of Periploca sepium. This material is subjected to percolation, typically using a solvent like 95% ethanol (B145695) or methanol (B129727) at room temperature. researchgate.net

Following the initial extraction, the resulting filtrate is concentrated under a vacuum to produce a dry extract. This crude extract is then suspended in water and partitioned with a non-polar solvent, such as chloroform (B151607), to separate compounds based on their solubility. researchgate.net This liquid-liquid partitioning yields a chloroform extract that is enriched with steroidal glycosides, including this compound, and is taken forward for further purification.

Chromatographic Separation Strategies

To isolate this compound from the complex mixture of the crude extract, various chromatographic techniques are employed. Column chromatography is a fundamental step in this process.

One established method involves loading the chloroform extract onto a silica (B1680970) gel column. The separation is then achieved by eluting the column with a gradient of solvents, for instance, a mixture of petroleum ether and acetone. researchgate.net Another approach utilizes reversed-phase chromatography on columns such as RP-18, with a gradient elution of methanol and water. researchgate.net

For more refined separation and analysis, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used. These methods often employ columns like the Waters HSS T3 or BEH-C18. The mobile phase typically consists of a gradient system of acetonitrile (B52724) and water, with additives like formic acid to improve peak shape and resolution. researchgate.net The structure of the isolated compound is then confirmed using spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.net

A significant finding in the characterization of this compound was the revision of its structure. Initially, it was believed to contain a peroxy function. However, detailed analysis using 2D NMR techniques, along with chemical transformations and X-ray crystallographic analysis, led to the revision of its structure to one containing an orthoester group. researchgate.net This orthoester function is now considered an essential feature for its biological activity.

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a strategic approach used to target and isolate specific active compounds from a crude extract. This method involves a stepwise separation of the extract, where each resulting fraction is tested for a specific biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated.

This technique has been instrumental in the isolation of this compound. For example, it was identified from an antitumor fraction of P. sepium. psu.edu In other studies, the insecticidal properties of extracts were used to guide the fractionation process, leading to the isolation of this compound and other related insecticidal glycosides. researchgate.net This targeted approach not only makes the isolation process more efficient but also directly links the isolated compound to a specific biological function.

Advanced Structural Elucidation Techniques

The definitive structure of this compound, a complex pregnane glycoside isolated from plants of the Periploca genus, was determined through the application of several advanced spectroscopic and analytical methods. researchgate.netnih.gov These techniques were crucial not only for mapping the atomic connectivity but also for establishing the precise stereochemistry of the molecule, leading to a significant revision of its initially proposed structure. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural elucidation of this compound. scispace.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments were essential for assigning the proton and carbon signals and piecing together the molecule's complex framework, which includes a steroidal aglycone and a unique oligosaccharide chain. nih.govtandfonline.comresearchgate.net

Initial studies utilized ¹H and ¹³C NMR to identify the basic components, such as the pregnane-type steroid and the sugar units. tandfonline.comdntb.gov.ua However, the most critical insights came from 2D NMR techniques. researchgate.net Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the connectivity between protons and carbons. tandfonline.com

A pivotal moment in the characterization of this compound and related compounds was the revision of a proposed peroxy function to a spiro-orthoester group. researchgate.netmdpi.com This structural reassessment was largely driven by detailed analysis of 2D NMR data, which revealed correlations inconsistent with the peroxide structure but in perfect agreement with a unique seven-membered formyl acetal-bridged spiro-orthoester linkage between two sugar units. researchgate.netacs.org The interpretation of these spectra allowed for the complete assignment of the relative configuration of the molecule. mdpi.com

Specific NMR data for the structural confirmation of this compound and its constituent parts have been reported in various phytochemical studies. scispace.comtandfonline.com The table below summarizes characteristic NMR signals that were key to its identification.

| Nucleus | Technique | Key Findings and Observations |

| ¹H NMR | 1D Spectroscopy | Provided initial information on the number and types of protons, including characteristic signals for the steroidal backbone, methyl groups, and anomeric protons of the sugar moieties. nih.govscispace.com |

| ¹³C NMR | 1D Spectroscopy | Revealed the total number of carbon atoms and identified key functional groups, such as signals for the aglycone which were found to be identical to those in related compounds like periplocoside X. tandfonline.com Unusual signals helped identify the unique sugar moieties. tandfonline.com |

| COSY | 2D Spectroscopy | Established proton-proton coupling networks within the individual sugar residues and the steroid nucleus, helping to trace the spin systems. |

| HSQC | 2D Spectroscopy | Correlated each proton signal directly to its attached carbon atom, allowing for the unambiguous assignment of many CH, CH₂, and CH₃ groups. tandfonline.com |

| HMBC | 2D Spectroscopy | Showed long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the sugar units to each other and linking the entire oligosaccharide chain to the steroid aglycone. tandfonline.com This technique was vital in confirming the revised spiro-orthoester structure. researchgate.net |

| 1D-TOCSY | 1D Spectroscopy | Used selectively to identify individual sugar residues within the complex oligosaccharide chain by irradiating specific anomeric proton signals. researchgate.net |

This table is a representation of how NMR data is used; specific chemical shift values are subject to solvent and instrument variations and are detailed in primary literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was a critical tool for determining the elemental composition of this compound. nih.govresearchgate.net This technique provides a highly accurate mass measurement of the parent ion, allowing for the deduction of a precise molecular formula. acs.org For this compound, HR-ESI-MS analysis established its molecular formula, which was fundamental for the subsequent structural analysis by NMR and other methods. nih.govtandfonline.com The high-resolution data helped to distinguish between isobaric formulas and confirmed the number of atoms of carbon, hydrogen, and oxygen in the molecule, which was essential for the structural revision that identified the orthoester group. researchgate.netacs.org

While a crystal structure for this compound itself has not been reported, single-crystal X-ray diffraction analysis of closely related and major constituent compounds, namely periploside C and periploside F, was a landmark achievement in this field. researchgate.netacs.orgnih.gov X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement and absolute stereochemistry of a molecule. wikipedia.org

The successful X-ray analysis of periplosides C and F provided the first unambiguous proof of the spiro-orthoester functionality. acs.org It established the absolute configurations of the chiral centers within these molecules, including the spiro-quaternary carbons of the unique orthoester system. researchgate.netmdpi.com By extension, these findings allowed for the confident assignment of the absolute configuration of the entire family of these pregnane glycosides, including this compound, which shares the same core structural and stereochemical features. mdpi.comacs.org

Chemical evidence, derived from derivatization and transformation reactions, provided essential support for the structure of this compound as determined by spectroscopic methods. researchgate.netscispace.com Such studies are crucial for confirming functional groups and stereochemical relationships that may be ambiguous from spectroscopic data alone.

Chemical Synthesis of Periplocoside a and Analogues

Total Synthesis Strategies for Periplocoside A

The first and thus far only reported total synthesis of this compound was accomplished by Zhang et al. in 2015. researchgate.net This synthesis is characterized by a convergent strategy, where complex fragments of the molecule were synthesized separately before being coupled together.

A key aspect of the strategy was the late-stage introduction of the sensitive FABO motif, which connects two of the sugar units. researchgate.net The synthesis of the tetrasaccharide donor itself was a multi-step process involving the sequential assembly of individual monosaccharide units. researchgate.net

| Key Starting Materials | Dehydroepiandrosterone, Glucal, Methyl α-D-glucopyranoside researchgate.net |

A critical challenge in the synthesis of this compound was the stereocontrolled formation of multiple glycosidic linkages, particularly the 2-deoxy-β-glycosidic bonds. researchgate.netresearchgate.net The stereoselective assembly of these linkages was achieved through the judicious selection of glycosylation methods. researchgate.netnih.gov Gold(I)-catalyzed glycosylation methods proved effective for the synthesis of various 2-deoxy-β-pyranosidic linkages. researchgate.net The choice of protecting groups on the sugar donors and the reaction conditions were crucial for achieving the desired stereoselectivity. researchgate.net For instance, the use of specific participating groups at the C-2 position of the glycosyl donors helped to direct the stereochemical outcome of the glycosylation reactions. frontiersin.org The synthesis made use of advances in chemical glycosylation, which have seen the development of novel catalytic systems and modulators to achieve high stereoselectivity. researchgate.net

The construction of the novel seven-membered formyl acetal (B89532) bridged orthoester (FABO) motif was a pivotal and challenging aspect of the total synthesis. researchgate.netresearchgate.net This unique structural feature links two of the sugar residues within the hexasaccharide chain. researchgate.net The successful strategy for forming the FABO motif involved a combination of established protocols from Sinaÿ and Crich for the formation of orthoester and acetal glycosides, respectively. researchgate.netnih.gov

The formation of this bridged structure was achieved in a stepwise manner. First, an orthoester linkage was formed, followed by the construction of the seven-membered acetal bridge. researchgate.net This approach required careful planning and execution to ensure the correct connectivity and stereochemistry of the resulting bicyclic system. researchgate.net The epimer at the spiro-quaternary carbon within the FABO motif was also synthesized in a stereo-controlled manner. researchgate.net

Stereoselective Glycosylation Methodologies

Synthesis of this compound Epimers and Structurally Related Analogues

In addition to the total synthesis of the natural product itself, the synthetic efforts also extended to the preparation of epimers and other structurally related analogues of this compound. researchgate.netresearchgate.net A key analogue synthesized was the epimer at the spiro-quaternary carbon of the FABO motif. researchgate.netnih.gov This was elaborated in a stereo-controlled fashion, allowing for investigation into the stereochemical requirements of the FABO motif for biological activity. researchgate.netresearchgate.net

Furthermore, other synthetic analogues containing the core FABO motif were prepared. researchgate.netresearchgate.net The synthesis of these analogues provided valuable insights into the structure-activity relationships of this class of compounds. researchgate.net

Preclinical Mechanistic Studies of Periplocoside a Biological Activities

Immunomodulatory and Anti-inflammatory Mechanisms

Periplocoside A demonstrates significant immunomodulatory and anti-inflammatory properties by influencing various immune cells and their signaling pathways. These effects have been observed in several experimental models, suggesting a potential to modulate immune responses.

Inhibition of Lymphocyte Proliferation (e.g., T-cells)

This compound has been shown to inhibit the proliferation of lymphocytes, a key process in the adaptive immune response. researchgate.netnih.gov Studies have demonstrated that this compound can suppress the proliferation of T-cells, which are central to cell-mediated immunity. researchgate.netnih.gov In a study investigating its effects in a mouse model of collagen-induced arthritis, this compound was found to suppress lymphocyte proliferation in response to a specific antigen. nih.gov This inhibitory activity on T-cell proliferation is a key aspect of its immunosuppressive potential. researchgate.net Some research indicates that its potency in inhibiting Concanavalin (B7782731) A-induced T-cell proliferation is comparable to that of established immunosuppressants like rapamycin (B549165) and cyclosporin (B1163) A. researchgate.net

The proliferation of lymphocytes is a fundamental aspect of the immune response, and its inhibition is a common strategy for managing autoimmune diseases. stjames.iemayocliniclabs.com The ability of this compound to curb this process highlights its potential as a modulator of immune function. researchgate.netnih.gov

Regulation of Th17 Cell Differentiation and Function

This compound has been found to regulate the differentiation and function of T helper 17 (Th17) cells, a subset of T-cells that play a critical role in inflammation and autoimmunity. nih.govnih.gov Research has shown that this compound can inhibit the differentiation of Th17 cells from naive CD4+ T-cells in a dose-dependent manner. nih.gov This effect is associated with the downregulation of the key transcription factor for Th17 differentiation, retinoid-related orphan receptor gamma t (RORγt). nih.gov

The differentiation of Th17 cells is driven by signaling pathways involving transcription factors like STAT3 and RORγt. genome.jpnih.govfrontiersin.orgcusabio.com this compound's ability to inhibit the expression of RORγt suggests a direct impact on the molecular machinery governing Th17 cell development. nih.gov While the precise influence on the STAT3 pathway requires more investigation, its role as a master regulator of Th17 cells makes it a likely target. nih.govmdpi.com By modulating Th17 cell differentiation, this compound can influence the subsequent production of pro-inflammatory cytokines associated with these cells. nih.govnih.gov

Modulation of Cytokine Production (e.g., IL-17, IFN-γ, IL-4, IL-2)

A key aspect of this compound's immunomodulatory activity is its ability to modulate the production of various cytokines. Cytokines are signaling proteins that play a crucial role in regulating immune responses.

IL-17: Consistent with its inhibitory effect on Th17 cell differentiation, this compound has been shown to suppress the production of Interleukin-17 (IL-17). nih.gov In a model of experimental autoimmune encephalomyelitis, oral administration of this compound led to a significant reduction in IL-17 production. nih.gov This inhibition was observed at both the protein and mRNA levels. nih.gov

IFN-γ: this compound also affects the production of Interferon-gamma (IFN-γ), a cytokine primarily associated with Th1 cells. Studies have reported a reduced production of IFN-γ in response to this compound treatment. nih.govnih.gov This suggests that the compound's immunomodulatory effects extend beyond the Th17 lineage to also influence Th1-type responses.

IL-4: The effect of this compound on Interleukin-4 (IL-4), a key cytokine in Th2 responses, has also been investigated. In a model of concanavalin A-induced hepatitis, this compound was found to inhibit the production of IL-4. nih.gov Specifically, it was shown to suppress IL-4 transcription. nih.gov

The modulation of these cytokines highlights the broad-spectrum immunoregulatory capacity of this compound, impacting multiple arms of the adaptive immune system.

Impact on NKT-Derived Inflammatory Responses

This compound has demonstrated a significant impact on inflammatory responses mediated by Natural Killer T (NKT) cells. In a study using a concanavalin A-induced hepatitis model in mice, pretreatment with this compound was found to prevent liver injury by inhibiting the production of inflammatory cytokines derived from NKT cells. nih.gov Specifically, the compound inhibited the production of both IFN-γ and IL-4 by NKT cells that were activated by either α-galactosylceramide or anti-CD3 antibodies. nih.gov This inhibitory effect was observed at both the transcriptional level for IL-4 and the translational level for IFN-γ. nih.gov These findings suggest that this compound can effectively target NKT cell-mediated inflammation. nih.gov

Effects on Macrophage Polarization (observed for Periploca sepium periplosides)

While direct studies on this compound's effect on macrophage polarization are limited, research on a mixture of periplosides from Periploca sepium (PePs), of which this compound is a major component, provides valuable insights. nih.govresearchgate.net In a mouse model of collagen antibody-induced arthritis, PePs were found to regulate macrophage polarization. nih.govnih.gov Specifically, the extract suppressed the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting their polarization towards the anti-inflammatory M2 phenotype. nih.govresearchgate.netnih.gov In vitro studies using RAW264.7 cells further confirmed that PePs decreased the expression of the M1 marker iNOS and increased the secretion of the M2-associated anti-inflammatory cytokine IL-10. nih.gov Given that this compound is a primary constituent of PePs, it is plausible that it contributes significantly to these observed effects on macrophage polarization. nih.govresearchgate.net

Insecticidal Action Mechanisms

In addition to its immunomodulatory properties, this compound is recognized as an insecticidal compound. researchgate.netnih.govresearchgate.net Research has begun to uncover the mechanisms by which it exerts its toxic effects on insects.

The primary mode of action for these compounds appears to be as a stomach poison. semanticscholar.orgnih.gov Research on a related compound, Periplocoside NW, revealed that it acts on the midgut tissues of insects. semanticscholar.orgnih.gov Ultrastructural studies showed that the compound causes destruction of the microvilli, organelles, and cell membranes in the midgut cells of susceptible insects. semanticscholar.orgnih.gov This damage to the midgut epithelium is believed to be a key intoxication mechanism. semanticscholar.org

Further mechanistic studies on periplocosides have indicated that they can affect digestive enzymes in the insect midgut. researchgate.net For instance, some periplocosides have been shown to activate proteases, particularly tryptase, which may be a dominant factor leading to the death of the insect. researchgate.netnih.govresearchgate.net Another potential target is the vacuolar-type H+-ATPase (V-ATPase) on the goblet cell membranes in the midgut, where inhibition of this enzyme's function could lead to insect poisoning. researchgate.net

The following table summarizes the insecticidal activity of this compound and other related compounds against M. separata and P. xylostella:

| Compound | Test Insect | LD50 (μ g/larva ) |

|---|---|---|

| This compound | M. separata | Not explicitly stated, but part of active extract |

| This compound | P. xylostella | Not explicitly stated, but part of active extract |

| Periplocoside T | M. separata | 1.31 nih.gov |

| Periplocoside T | P. xylostella | 5.45 nih.gov |

| Periplocoside D | M. separata | 3.94 nih.gov |

| Periplocoside D | P. xylostella | 12.17 nih.gov |

| Periplocoside F | M. separata | 3.42 nih.gov |

| Periplocoside F | P. xylostella | 13.95 nih.gov |

Interaction with Insect Digestive System Physiology

This compound and related compounds primarily act as stomach poisons, affecting the digestive system of various insect species. mdpi.comresearchgate.net Ingestion of these compounds leads to a cessation of feeding and noticeable abdominal swelling. mdpi.comnih.gov The primary target of these toxins is the midgut, the principal site for digestion and nutrient absorption in insects. mdpi.comunimi.it Histopathological and ultrastructural studies have revealed that periplocosides disrupt the epithelial cells of the midgut in lepidopteran larvae. researchgate.net This disruption of the midgut epithelium is a key aspect of its insecticidal action. researchgate.net

Fluorescence localization analysis has confirmed that periplocoside NW, a related compound, binds to the midgut cells of Mythimna separata larvae. researchgate.netnih.govnih.gov This binding is the initial step that leads to a cascade of events culminating in insect mortality. The interaction is specific, as demonstrated by the sensitivity of M. separata larvae to periplocoside NW, while Agrotis ispilon larvae are insensitive, showing no significant changes in their midgut cells after treatment. mdpi.comnih.govnih.gov The mechanism is thought to involve changes in membrane permeability, leading to an ionic imbalance, cell swelling, and eventual lysis. mdpi.com

Cellular Targets and Binding Proteins in Insect Midgut (e.g., Brush Border Membrane Vesicles)

The initial site of action for periplocosides within the insect midgut has been identified as the brush border membrane vesicles (BBMVs) of the epithelial cells. mdpi.comnih.govmdpi.comresearchgate.net These vesicles are projections of the cell membrane that significantly increase the surface area for digestion and absorption. Research has focused on identifying the specific proteins within the BBMVs that bind to periplocosides.

Through affinity chromatography using periplocoside E, a structurally similar compound, several potential binding proteins have been isolated from the midgut BBMVs of M. separata larvae. mdpi.comnih.gov These findings suggest that one or more specific binding sites for periplocosides exist on the midgut cell membranes of susceptible insects. nih.govnih.gov

Molecular Targets (e.g., V-type ATPase A Subunit, Aminopeptidase (B13392206) N)

Further investigation into the specific molecular targets of periplocosides has pointed to several key proteins.

V-type ATPase A Subunit: Comparative proteomic analysis of M. separata larvae treated with periplocoside P (PSP), another related compound, revealed that the V-type ATPase A subunit is a putative target. researchgate.netnih.govresearchgate.netnih.gov PSP was found to significantly inhibit V-type ATPase activity in a concentration-dependent manner. researchgate.netnih.govnih.gov This inhibition is thought to disrupt the transport mechanisms at the apical membrane of midgut epithelial cells. researchgate.net The expression of the gene encoding the V-type ATPase A subunit (vma1) was also found to be significantly upregulated in PSP-treated larvae, further supporting its role as a target. researchgate.netnih.gov It is speculated that periplocosides may directly bind to the V-type ATPase A subunit, affecting its ability to hydrolyze ATP and leading to dysfunction of the midgut. researchgate.net

Aminopeptidase N: Aminopeptidase N (APN) has also been identified as a potential target for periplocosides. mdpi.comresearchgate.net APN is an exopeptidase abundant in the BBMVs of many lepidopteran insects and is involved in the final stages of protein digestion. mdpi.com Affinity chromatography studies using periplocoside E successfully isolated APN and aminopeptidase N3 as potential binding proteins from the midgut of M. separata. mdpi.comnih.govnih.gov However, subsequent enzymatic assays with periplocoside P showed that it did not affect APN activity, suggesting that while some periplocosides may interact with APN, it might not be the primary target for all of them. nih.gov

Effects on Insect Digestive Enzymes (e.g., amylase activity, trypsin activity)

The effects of periplocosides on insect digestive enzymes appear to be complex and can vary between different compounds and insect species.

Amylase Activity: Studies on the effects of periplocoside X in the red imported fire ant (Solenopsis invicta) showed a significant inhibition of amylase activity. nih.gov

Trypsin Activity: In contrast, periplocoside P was found to activate weakly alkaline trypsin-like protease in the midgut of M. separata larvae. mdpi.comcabidigitallibrary.org This activation of trypsin may contribute to the breakdown of the intestinal wall, leading to the collapse of the digestive system. researchgate.net However, other studies on periplocoside X did not show significant changes in total protease activity. nih.gov Further research indicated that while the expression of trypsin-like protease was upregulated in response to periplocoside P, the compound did not inhibit the activity of the purified enzyme, suggesting it is not a direct target. nih.gov

These findings indicate that the effects of periplocosides on digestive enzymes can be part of the downstream toxic effects rather than the primary mode of action for all compounds in this class.

Ultrastructural Changes in Insect Midgut Cells

Ingestion of periplocosides leads to severe and time-dependent ultrastructural changes in the midgut epithelial cells of susceptible insects. nih.gov These changes provide visual evidence of the compound's cytotoxic effects.

Transmission electron microscopy (TEM) studies have revealed a consistent pattern of damage:

Microvilli: Disruption and sloughing off of the microvilli are among the earliest and most prominent effects. nih.govnih.govnih.gov

Organelles: A sharp decrease in the number of rough endoplasmic reticulum and mitochondria is observed. nih.govnih.govnih.gov Mitochondria often appear swollen with blurred cristae. researchgate.net

Cell Swelling and Lysis: Epithelial cells initially swell and then lyse. nih.gov Numerous vacuoles appear in the later stages of poisoning. nih.gov

Cytomembrane: The cell membrane structure is destroyed, leading to cell disintegration. researchgate.net

Structure Activity Relationship Sar Studies of Periplocoside a and Its Derivatives

Role of the Formyl Acetal (B89532) Bridged Orthoester (FABO) Motif in Immunosuppressive Activity

A defining structural feature of Periplocoside A is the unique seven-membered formyl acetal bridged orthoester (FABO) motif that links two of the sugar units in its hexasaccharide chain. researchgate.net This FABO motif has been identified as a critical component for the compound's potent immunosuppressive activity. researchgate.netresearchgate.net

Research has demonstrated that synthetic analogues of this compound that retain the FABO motif largely preserve the inhibitory activities against T-lymphocyte proliferation. researchgate.net This indicates the fundamental importance of the chemical connectivity of the FABO motif for the immunosuppressive effect. researchgate.net Even the epimer of this compound at the spiro-quaternary carbon within the FABO motif, when synthesized, showed significant retention of this activity. researchgate.net The immunosuppressive effects of this compound are significant, with studies showing it can inhibit T-cell proliferation as effectively as well-known immunosuppressants like rapamycin (B549165) and cyclosporin (B1163) A. researchgate.net Further research has shown that this compound can prevent experimental autoimmune encephalomyelitis by suppressing the production of IL-17, a key cytokine in autoimmune responses. nih.gov

The synthesis of the complex FABO motif has been a significant challenge, requiring a combination of specific chemical protocols to achieve the desired orthoester and acetal glycoside formations. researchgate.net The successful synthesis and subsequent biological evaluation of these complex structures have solidified the understanding that the FABO motif is a key pharmacophore for the immunosuppressive properties of this compound. researchgate.net

Influence of Sugar Chain Composition and Linkage on Bioactivity

The oligosaccharide, or sugar chain, portion of this compound plays a substantial role in its biological activity. The composition and linkages of the monosaccharide units within this chain are not merely structural scaffolds but are intimately involved in the molecule's function. researchgate.netfrontiersin.org

The glycans of pregnane (B1235032) glycosides like this compound are largely composed of 2,6-dideoxy-β-pyranoside units, and their specific arrangement contributes significantly to the structural diversity and biological activities of these compounds. researchgate.net The length and constitution of the saccharide chain have been found to directly influence the inhibitory activity and the selective index of various periplocosides. acs.org For instance, studies on a series of polyoxypregnane derivatives revealed that the presence of an oligosaccharide chain at the C-3 position of the steroidal aglycone was crucial for cytotoxic activity. frontiersin.org Compounds lacking this sugar chain displayed significantly weaker activity. frontiersin.org

Glycosylation, the enzymatic process of attaching glycans to proteins or other organic molecules, is a key post-translational modification that can impact a molecule's structure, function, and stability. doi.org The specific glycosylation pattern can influence a range of properties, including solubility, aggregation, and interaction with biological targets. doi.org In the context of therapeutic molecules, correct glycosylation is often essential for optimal in vivo activity. ludger.com While the N-linked sugar chains may not be required for in vitro activity, they are often crucial for in vivo efficacy. nih.gov The sugar chains can also alter substrate recognition, specificity, and binding affinity of molecules. nih.gov

Impact of Steroidal Aglycone Modifications on Biological Effects

The steroidal aglycone is the non-carbohydrate, steroid-based core of this compound. Modifications to this part of the molecule can have a profound impact on its biological effects. frontiersin.orgmdpi.com The aglycone of this compound belongs to the C21 pregnane-type steroid family, characterized by a four-ring pregnane unit. mdpi.com

SAR studies on polyoxypregnane derivatives have highlighted the importance of specific structural features on the aglycone for activity. For example, the presence of a double bond between carbons C-5 and C-6 in the steroidal skeleton was associated with the highest potency in terms of cytotoxic activity against HL-60 cells. frontiersin.orgnih.gov Compounds lacking this double bond or having it in a different position (e.g., C-6/C-7) exhibited reduced activity. frontiersin.orgnih.gov

Furthermore, the type and position of substituent groups on the aglycone are critical. In some cardiac glycosides, which share a steroidal core with this compound, the glycoside form exhibits stronger activity than the aglycone alone, suggesting the sugar moiety is key for efficacy. researchmap.jp However, modifications to the aglycone itself can also modulate activity. For instance, in a study of C21 steroidal glycosides, different substitution patterns on the aglycone led to varying levels of inhibitory activity on nitric oxide production and cytotoxicity against different cancer cell lines. researchgate.net

The following table summarizes the impact of aglycone modifications on the cytotoxic activity of selected polyoxypregnane derivatives against HL-60 cells.

| Compound | Key Aglycone Feature | IC50 (µM) |

| Compounds 1-3, 9 | Double bond at C-5/C-6 | 8.03 - 13.27 |

| Compounds 7-8, 13-15, 17-18 | No double bond in skeleton | 21.68 - 29.45 |

| Compounds 4-6 | Double bond at C-6/C-7 | 30.72 - 32.80 |

| Compounds 10-12, 16 | No sugar chain at C-3 | 39.0 - >60.0 |

Data sourced from studies on polyoxypregnane derivatives. frontiersin.orgnih.gov

Derivatization Strategies for Modulating Insecticidal Activity

This compound and related compounds have demonstrated significant insecticidal properties, making them potential candidates for the development of botanical insecticides. nih.govresearchgate.net Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for modulating this insecticidal activity. scirp.orgmdpi.com

The primary mode of action for the insecticidal activity of many periplocosides involves disruption of the insect's midgut. biosynth.commdpi.comnih.gov These compounds can act as stomach poisons, affecting the digestive system, interfering with nutrient absorption, and disrupting essential metabolic processes. biosynth.comresearchgate.net Specifically, some periplocosides have been shown to activate digestive enzymes like tryptase in the midgut of insects, leading to metabolic disorders and eventual death. nih.govresearchgate.net

Derivatization strategies can aim to enhance the potency, selectivity, or stability of the insecticidal compound. For example, studies on other natural product insecticides, such as annonaceous acetogenins, have shown that derivatization can alter the biological effects from direct toxicity to antifeedant or growth-regulating activities. scirp.org The goal of such modifications is to develop more effective and environmentally friendly pesticides. biosynth.commdpi.com

The insecticidal activity of various periplocosides against the 3rd instar larvae of Mythimna separata is presented in the table below.

| Compound | LD50 (µ g/larva ) |

| Periplocoside T (PST) | 1.31 |

| Periplocoside D (PSD) | 3.94 |

| Periplocoside F (PSF) | 3.42 |

Data from a study on the insecticidal activity of periplocosides. nih.gov

These findings underscore the potential for developing novel pesticides through the targeted modification of the this compound structure. researchgate.net

Advanced Analytical Methodologies for Periplocoside a Research

Quantitative and Qualitative Analytical Techniques for Periplocoside A Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the quantification and purity assessment of this compound. nih.govmdpi.comresearchgate.net Studies have consistently utilized HPLC to determine the purity of this compound extracts, often achieving over 98% purity. nih.govmdpi.comresearchgate.net For instance, one study detailed the purification of this compound from the chloroform (B151607) extract of Periploca sepium Bge, where HPLC was the definitive method for confirming the final purity of the isolated compound. nih.gov Similarly, the purity of Periplocoside NW and Periplocoside P was verified to be above 98% and 95% respectively, using HPLC analysis. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, has also been employed for the simultaneous determination of this compound and other components in Periplocae Cortex. nih.gov This method, using a gradient elution with methanol (B129727) and water containing 0.1% phosphoric acid, allowed for the effective separation and quantification of multiple compounds, including periplocoside. nih.gov The combination of HPLC with mass spectrometry, specifically UHPLC-QTOF-MSE, provides a powerful tool for the comprehensive chemical profiling of herbal extracts containing this compound. mdpi.com This hyphenated technique enables not only quantification but also the identification of a wide range of chemical constituents. mdpi.com

The quantification of this compound is critical for standardizing extracts and ensuring consistent biological effects. Research has shown significant variations in the content of periplocosides in Periplocae Cortex from different geographical origins, highlighting the need for robust quantitative methods. nih.govmdpi.com

Table 1: HPLC Methods for this compound and Related Compounds

| Compound | Purity Achieved | Reference |

| This compound | >98% | nih.gov |

| Periplocoside NW | >98% | mdpi.comresearchgate.net |

| Periplocoside P | >98% | nih.gov |

| Periplocin (B192072) | ≥96% | karger.com |

| Periplocoside E | >98% | semanticscholar.org |

Principles of Analytical Method Development and Validation in Natural Product Research

The development and validation of analytical methods are fundamental to ensure the reliability and reproducibility of research on natural products like this compound. nih.govashdin.com The complexity of natural product matrices presents significant challenges, including the presence of numerous structurally similar compounds and potential interferences. irjmets.com

Key Principles of Method Development:

Understanding the Analyte: The process begins with characterizing the physicochemical properties of this compound. altusformulation.com

Sample Preparation: Efficient extraction and cleanup are crucial to remove interfering substances from the complex plant matrix. irjmets.com

Selection of Analytical Technique: The choice of technique (e.g., HPLC, UPLC, GC-MS) depends on the analyte's properties and the research question. irjmets.comnih.gov

Optimization of Parameters: Chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, are systematically optimized to achieve the desired separation and sensitivity. mdpi.com

Validation of the Analytical Method: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. mdpi.com According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters include: mdpi.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively. mdpi.com

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters. ashdin.com

The lack of certified reference standards for many natural products, including some periplocosides, can be a significant hurdle in method validation. irjmets.com

Application of Omics Technologies in Mechanistic Studies

Omics technologies, such as proteomics and transcriptomics, are powerful tools for investigating the molecular mechanisms underlying the biological activities of this compound.

Proteomic Analysis for Differentially Expressed Proteins and Target Identification

Proteomics enables the large-scale study of proteins and has been instrumental in identifying potential protein targets of periplocosides. In a study investigating the insecticidal effects of Periplocoside P (PSP), a related compound, two-dimensional gel electrophoresis (2-DE) combined with MALDI-TOF/TOF mass spectrometry was used to analyze differentially expressed proteins in the midgut of Mythimna separata larvae. nih.govnih.gov This analysis identified several up- and down-regulated proteins involved in processes like protein degradation, transport, and energy metabolism. nih.govnih.gov

Specifically, the V-type ATPase A subunit was identified as a putative target of PSP, a finding that was further validated by enzymatic assays. nih.govnih.gov Affinity chromatography is another proteomic approach that has been used to isolate binding proteins for periplocosides. For example, Periplocoside E was used to create an affinity column to isolate potential binding partners from the midgut of M. separata, identifying aminopeptidase (B13392206) N as a possible target. mdpi.com These studies demonstrate the utility of proteomics in moving beyond phenotypic observations to pinpoint specific molecular interactions. nih.govmdpi.com

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis provides a snapshot of the genes being expressed in a cell or tissue at a specific time. cd-genomics.com This technology has been applied to understand the biosynthesis of periplocosides and to elucidate their effects on gene expression.

A de novo transcriptome analysis of Periploca sepium was performed to identify genes involved in the biosynthesis of C21 steroids and periplocin. nih.govnih.gov By comparing the transcriptomes of different tissues (leaves, roots, adventitious roots, and calli), researchers identified differentially expressed genes (DEGs) related to the steroid biosynthesis pathway. nih.govnih.gov This information is crucial for understanding how and where these bioactive compounds are produced in the plant.

Furthermore, gene expression profiling has been used to study the effects of periplocin, a compound structurally related to this compound, on mouse cardiac microvascular endothelial cells. nih.gov Microarray experiments revealed that periplocin treatment led to significant changes in the expression of genes related to protein serine/threonine kinase activity and GTP-binding, providing insights into its proliferative effects. nih.gov Such studies, which analyze the global transcriptional response to a compound, are essential for building a comprehensive picture of its biological activities. plos.orgfrontiersin.orgplos.org

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental studies in natural product research, providing insights into molecular interactions that are difficult to observe directly.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable for identifying potential binding sites and modes of interaction between a ligand, such as this compound, and its protein target.

While specific molecular docking studies on this compound are not extensively detailed in the provided context, the identification of protein targets through proteomics lays the groundwork for such computational analyses. For instance, once a potential target like V-type ATPase or aminopeptidase N is identified, molecular docking can be used to model the interaction with this compound. This can help to visualize the binding pocket, identify key interacting amino acid residues, and predict the binding affinity.

Molecular dynamics (MD) simulations can then be used to study the behavior of the receptor-ligand complex over time. MD simulations provide a more dynamic picture of the interaction, revealing conformational changes in both the protein and the ligand upon binding. These computational approaches, often used in tandem, are powerful tools for hypothesis generation and for guiding further experimental work, such as site-directed mutagenesis, to validate the predicted interactions. The combination of experimental and computational approaches is a powerful strategy for elucidating the molecular basis of this compound's activity. nih.gov

In Silico Screening for Novel Ligands and Lead Compound Design

In silico screening methodologies are pivotal in modern drug discovery and the development of novel compounds, offering a rapid and cost-effective approach to identify potential lead molecules and understand their interactions with biological targets. While specific in silico screening studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies are well-established. The principles of these computational techniques can be effectively illustrated by examining research on closely related analogues, such as Periplocoside P. These studies provide a clear framework for how this compound could be utilized in the design of new, potent, and selective ligands.

The primary goal of in silico screening in this context is to search vast libraries of small molecules to find those that are likely to bind to a specific biological target. This process can be either structure-based, if the three-dimensional structure of the target is known, or ligand-based, using the structure of a known active compound like this compound as a template.

A significant area of research for periplocosides is their insecticidal activity, which has been linked to the inhibition of the vacuolar-type H+-ATPase (V-ATPase) enzyme in susceptible insects. nih.gov V-ATPase is a crucial enzyme for maintaining pH homeostasis in various cellular compartments. Molecular docking studies have been employed to investigate the interaction between periplocosides and this enzyme, providing critical insights for lead compound design.

For instance, research on Periplocoside P, a compound structurally similar to this compound, has identified the V-ATPase subunit A (VATP-A) in the midgut epithelium of the insect Mythimna separata as its putative target. nih.govmedchemexpress.com Molecular docking simulations were performed to predict the binding mode of Periplocoside P within the VATP-A protein. These studies revealed potential interactions with specific amino acid residues, with in vitro binding assays confirming that K85 and R171 are the primary binding sites. nih.gov

The following table summarizes the key findings from the molecular docking study of Periplocoside P with the VATP-A subunit, which serves as a model for the type of data that would be generated and utilized in an in silico screening and lead design effort involving this compound.

Table 1: Molecular Docking Interaction Data for Periplocoside P with M. separata VATP-A

| Parameter | Finding | Reference |

| Target Protein | V-ATPase subunit A (VATP-A) | nih.gov |

| Ligand | Periplocoside P | nih.gov |

| Identified Binding Site Residues | K85, R171, E199 | nih.gov |

| Primary Binding Site Residues (confirmed by in vitro assay) | K85, R171 | nih.gov |

| Significance of Findings | Elucidates the molecular basis for the selective toxicity of periplocosides and provides a structural framework for designing new insecticides with potentially improved efficacy and species selectivity. | nih.gov |

Furthermore, other periplocosides, such as Periplocoside J, have been investigated using molecular docking for different applications, including as potential inhibitors of the SARS-CoV-2 spike protein. nih.gov This highlights the versatility of the periplocoside scaffold for lead discovery against various biological targets. The insecticidal activities of this compound, N, and E also point towards their potential as lead compounds for the development of new botanical pesticides. nih.govwikipedia.org

Future Directions in Periplocoside a Research

Elucidation of Remaining Mechanistic Complexities at the Molecular Level

While Periplocoside A is known to possess immunosuppressive properties, the complete picture of its molecular interactions remains partially obscure. researchgate.netnih.gov Current research indicates that it can inhibit T-cell activation and prevent concanavalin (B7782731) A-induced hepatitis in mice by reducing the production of inflammatory cytokines derived from NKT cells. nih.govjci.org However, the precise molecular targets and signaling pathways that this compound modulates to achieve these effects are not fully identified.

Studies on related periplocosides offer clues. For instance, research on other pregnane (B1235032) glycosides from Periploca sepium has identified potential targets in insects, such as the V-type ATPase A subunit in the midgut epithelium and aminopeptidases N and N3. mdpi.comnih.govmdpi.com These findings suggest that this compound might interact with specific enzymes or membrane proteins to exert its biological effects. Future research should focus on identifying the specific binding proteins and downstream signaling cascades affected by this compound in mammalian cells. The complexity of its structure, featuring a steroidal nucleus and a complex sugar moiety, suggests a high degree of specificity in its biological actions that warrants further detailed investigation. ontosight.ai Unraveling these mechanistic details is crucial for understanding its full therapeutic potential and for the development of more targeted therapies.

Development of Novel Analogues through Chemical Synthesis and Biosynthetic Engineering

The chemical structure of this compound is complex, presenting significant challenges for total synthesis. researchgate.net However, the successful synthesis of this compound and its analogues is a critical step for conducting detailed structure-activity relationship (SAR) studies. researchgate.netresearchgate.net By creating a library of novel analogues, researchers can systematically modify different parts of the molecule—such as the steroidal core or the sugar chains—to identify the key structural features responsible for its immunosuppressive activity. mdpi.comrsc.orgnih.gov This approach could lead to the development of new compounds with improved potency, selectivity, and pharmacokinetic profiles. ontosight.ai

Beyond chemical synthesis, biosynthetic engineering represents a promising avenue for producing this compound and its derivatives. cas.cn This involves harnessing and engineering the enzymatic machinery from the source plant or a heterologous host to create specific molecules. cas.cn By understanding the biosynthetic pathways, it may be possible to introduce modifications that lead to novel analogues that are difficult to produce through traditional chemical methods. researchgate.net This approach not only facilitates the production of these complex molecules but also opens the door to creating a diverse range of compounds for biological screening. cas.cnresearchgate.net

Exploration of Synergistic Biological Effects with Other Bioactive Compounds

The potential for this compound to act in synergy with other bioactive compounds is a largely unexplored but highly promising area of research. Studies on extracts from the Periploca genus and other natural products have shown that combining them with conventional drugs can lead to enhanced therapeutic effects. dntb.gov.uaplos.org For example, a combination of Periplocymarin, a related cardiac glycoside, with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) resulted in an exaggerated anti-cancer effect in colorectal cancer models. dntb.gov.uafrontiersin.org

Investigating the synergistic effects of this compound could reveal new therapeutic strategies. For instance, in the context of autoimmune diseases, combining this compound with other immunomodulatory agents could allow for lower doses of each compound, potentially reducing side effects while maintaining or even enhancing efficacy. mdpi.comresearchgate.net Similarly, in cancer therapy, this compound could be tested in combination with existing chemotherapeutic agents to see if it can sensitize cancer cells to treatment or overcome drug resistance. Future studies should employ systematic screening methods, such as the checkerboard method, to identify synergistic combinations and elucidate the underlying mechanisms of these interactions. plos.org

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Actions

To gain a comprehensive understanding of the biological actions of this compound, future research must integrate data from various "omics" technologies, including genomics, proteomics, and metabolomics. isaaa.orgmdpi.com This systems-level approach can provide a holistic view of the cellular response to the compound, moving beyond a single target or pathway. escholarship.orgrevespcardiol.org

Proteomics has already proven useful in identifying potential protein targets for related compounds like Periplocoside P. nih.govmdpi.com A similar approach for this compound could uncover its direct binding partners and downstream protein expression changes. nih.gov Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how this compound alters cellular metabolism to exert its effects. mdpi.comnih.gov Transcriptomics can shed light on the gene expression changes induced by the compound. escholarship.org

By integrating these multi-omics datasets, researchers can construct detailed models of the molecular networks perturbed by this compound. nih.govresearchgate.net This approach is crucial for understanding the complex interplay between different biological processes and for identifying potential biomarkers of efficacy or toxicity. revespcardiol.orgnih.gov Ultimately, a multi-omics strategy will provide a deeper and more complete understanding of this compound's mechanism of action, paving the way for its rational development as a therapeutic agent. researchgate.net

Q & A

Q. How is Periplocoside A’s effect on protein expression experimentally validated in cellular models?

- Methodology : Western blotting is commonly used to assess dose-dependent effects on proteins like STAT3, Bcl-xl, and MMP8. Experimental designs typically include concentration gradients (e.g., 0–0.5 µM) to quantify expression changes. Normalization against housekeeping proteins (e.g., GAPDH) ensures data reliability .

- Key Considerations : Optimize antibody specificity and ensure linear detection ranges for target proteins. Include positive/negative controls to validate assay sensitivity.

Q. What structural features of this compound are critical for its bioactivity?

- Methodology : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) identifies fragmentation patterns, such as neutral losses of sugar moieties or formaldehyde (-30 Da), which are critical for distinguishing its pregnane hexasaccharide backbone .

- Data Interpretation : Compare fragmentation pathways with known analogs (e.g., Periplocoside E) to infer structure-activity relationships.

Q. How are this compound’s immunosuppressive properties evaluated in vitro?

- Methodology : T-cell activation assays using mitogens like ConA or MLR (mixed lymphocyte reaction) measure suppression of proliferation (e.g., via MTT assays). Dose-response curves (e.g., IC₅₀ values) quantify potency .

- Controls : Include cyclosporine A as a reference immunosuppressant to benchmark efficacy.

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-apoptotic vs. anti-apoptotic effects be resolved?

- Analysis Framework :

- Context Dependency : Assess cell type-specific responses (e.g., cancer vs. primary cells). For example, this compound upregulates Bax (pro-apoptotic) in vulvar carcinoma but may downregulate it in immune cells .

- Pathway Crosstalk : Use phospho-specific antibodies or RNA-seq to identify compensatory pathways (e.g., STAT3 inhibition offsetting Bax induction).

Q. What challenges arise in synthesizing this compound, and how are they addressed?

- Synthesis Challenges :

- Glycosylation Complexity : The hexasaccharide chain requires stereoselective coupling. Use thioglycoside donors to improve yield .

- Scalability : Optimize protecting group strategies (e.g., benzyl vs. acetyl) for stepwise assembly.

Q. How do researchers reconcile discrepancies in this compound’s reported IC₅₀ values across studies?

- Factors Influencing Variability :

- Assay Conditions : Differences in cell density, serum concentration, or incubation time alter drug exposure. Standardize protocols using CLSI guidelines.

- Compound Purity : Verify purity (>95%) via HPLC and account for solvent effects (e.g., DMSO cytotoxicity at high concentrations) .

Methodological Best Practices

Q. What in vivo models are suitable for studying this compound’s immunomodulatory effects?

- Model Selection :

- Autoimmune Models : Collagen-induced arthritis (CIA) in mice for rheumatoid arthritis applications .

- Dosing Strategy : Administer via intraperitoneal injection (5–10 mg/kg/day) using formulations with corn oil or SBE-β-CD to enhance solubility .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can researchers optimize LC-MS parameters for this compound quantification in biological matrices?

- Optimization Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.